5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide

Synthetic Chemistry Cross-Coupling Isoxazole Functionalization

Challenge: Generic isoxazoles lack reactive C4 handles for late-stage diversification, forcing multi-step custom syntheses. Solution: This 4-iodoisoxazole-3-carboxamide (CAS 747414-22-8) provides three orthogonal handles: C4-iodo for cross-coupling, bis(benzyloxy) for selective deprotection, and N-ethyl carboxamide. - Enables 2-4 step reduction vs. analog-by-analog synthesis - Iodo superior oxidative addition with Pd(0) - 96-97% purity, MW 596.46, logP ~7.03

Molecular Formula C29H29IN2O4
Molecular Weight 596.5 g/mol
CAS No. 747414-22-8
Cat. No. B3152979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide
CAS747414-22-8
Molecular FormulaC29H29IN2O4
Molecular Weight596.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=NOC(=C1I)C2=CC(=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(C)C
InChIInChI=1S/C29H29IN2O4/c1-4-31-29(33)27-26(30)28(36-32-27)23-15-22(19(2)3)24(34-17-20-11-7-5-8-12-20)16-25(23)35-18-21-13-9-6-10-14-21/h5-16,19H,4,17-18H2,1-3H3,(H,31,33)
InChIKeyIMGRXNUBIXWPRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Functionalized Isoxazole Research Intermediate Overview


5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide (CAS 747414-22-8) is a synthetic, polysubstituted isoxazole-3-carboxamide derivative featuring a 4-iodo substituent, two benzyloxy protecting groups, an isopropyl substituent on the central phenyl ring, and an N-ethyl carboxamide side chain . This compound belongs to a broader class of 3,5-disubstituted-4-iodoisoxazoles that serve as versatile intermediates for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions [1]. Its molecular formula is C29H29IN2O4, with a molecular weight of 596.46 g/mol and a calculated logP of approximately 7.03 . The compound is supplied as a research chemical, typically at 96–97% purity, and is not intended for therapeutic or veterinary use .

1
4-Iodo substituent Enables Pd-catalyzed Sonogashira, Suzuki, and related cross-coupling for C4 diversification.
2
Bis(benzyloxy) protection Two masked phenol groups support sequential deprotection for unsymmetrical derivatization.
3
N-Ethyl carboxamide Provides a stable amide handle for further functionalization or SAR elaboration.

Why This Compound Outperforms Common Isoxazole Analogs


Superficially similar isoxazole-3-carboxamides—such as the non-iodinated 4-H analog (CAS 747414-21-7) or des-benzyloxy variants—cannot substitute for CAS 747414-22-8 in synthetic sequences requiring a reactive C4 handle. The 4-iodo substituent is the critical functional anchor for palladium-catalyzed Sonogashira, Suzuki–Miyaura, and related cross-coupling reactions that install alkynyl, aryl, or heteroaryl groups at the C4 position of the isoxazole core [1]. Replacing the iodo group with hydrogen, chloro, or bromo alters both the reactivity profile and the achievable structural diversity, as iodoarenes generally exhibit superior oxidative addition rates with Pd(0) catalysts compared to their bromo or chloro counterparts [2]. Furthermore, the two benzyloxy groups serve as protected phenol precursors, enabling sequential deprotection and subsequent functionalization that would be impossible with simple phenyl or alkyl-ether analogs. These three orthogonal functional handles—C4-iodo for cross-coupling, benzyloxy for deprotection/derivatization, and N-ethyl carboxamide for potential further amidation—create a unique, non-interchangeable synthetic node that generic isoxazole building blocks cannot replicate.

4-H or 4-halo analogs (Br, Cl) are not reactive equivalents
The 4-iodo group is essential for efficient oxidative addition; 4-H cannot undergo cross-coupling, and 4-Br/4-Cl typically show lower yields and may limit C4 diversification scope.
Des-benzyloxy or mono-benzyloxy analogs restrict synthetic flexibility
Lacking one or both benzyloxy protecting groups prevents staged deprotection and sequential functionalization of the phenyl ring, reducing accessible chemical space.
Amide variants with different N-substituents may alter reactivity and SAR interpretation
The N-ethyl group contributes to steric and electronic properties; replacement with bulkier or more polar amides can shift coupling behavior and biological readouts.

Quantitative Differentiation Evidence


C4-Iodo Enables Palladium-Catalyzed Cross-Coupling

The 4-iodo substituent on the isoxazole core of CAS 747414-22-8 enables palladium-catalyzed Sonogashira cross-coupling with terminal alkynes to yield C4-alkynylisoxazoles, a transformation that is not accessible with the corresponding 4-H analog (CAS 747414-21-7). In a general protocol for 3,5-disubstituted-4-iodoisoxazoles, Sonogashira coupling proceeds with yields up to 98% under optimized conditions (Pd(PPh3)2Cl2/CuI, Et3N, DMF, room temperature to 50 °C) [1]. For the 4-bromo analog, coupling yields are typically 20–40% lower under identical conditions, and the 4-chloro analog is essentially unreactive [2]. The target compound, bearing the 4-iodo group, is therefore the superior substrate for C4 diversification.

C4-Iodo coupling
Class-level
Target compound supports Sonogashira coupling (class yields 80–98%); 4-H analog unreactive; 4-Br yields 40–60%; 4-Cl essentially unreactive.
Preferred substrate for C4 cross-coupling workflows.
Class-level inference from 3,5-disubstituted-4-iodoisoxazoles; specific yield data to verify.
Synthetic Chemistry Cross-Coupling Isoxazole Functionalization

Dual Benzyloxy Protection for Sequential Deprotection

CAS 747414-22-8 incorporates two benzyloxy groups at the 2- and 4-positions of the central phenyl ring, serving as masked phenol functionalities. This design permits sequential deprotection (e.g., hydrogenolysis with H2/Pd-C or BCl3-mediated cleavage) to reveal the corresponding dihydroxyphenyl intermediate. Mono-benzyloxy or fully deprotected analogs (catechol derivatives) lack this staged deprotection capability, which can lead to undesired side reactions during multi-step syntheses [1]. In the broader isoxazole carboxamide patent literature (SMYD inhibitor series), the bis(benzyloxy)-isopropylphenyl substitution pattern is explicitly claimed as a preferred embodiment for modulating physicochemical properties and enabling late-stage diversification [2].

Benzyloxy protection
Class-level
Two orthogonal benzyloxy groups (C2 and C4 positions) vs. one or zero in comparator analogs.
Enables two-step sequential deprotection for divergent SAR.
Deprotection conditions must avoid deiodination; compatibility review recommended.
Protecting Group Strategy Orthogonal Synthesis Phenol Derivatization

High Lipophilicity Profile for Membrane Permeability

The target compound exhibits a calculated logP of 7.03 and an Fsp3 value of 0.24, indicating high lipophilicity and low fraction of sp3-hybridized carbons . In contrast, isoxazole-3-carboxamide SMYD inhibitors bearing polar substituents (e.g., morpholino, piperazinyl) at the carboxamide nitrogen or the phenyl ring typically show logP values in the 1.5–4.0 range [1]. This approximately 3-log-unit difference in lipophilicity translates to an estimated 1,000-fold difference in octanol-water partition coefficient, which has direct implications for passive membrane permeability, tissue distribution, and non-specific protein binding profiles in biochemical and cellular assays [2].

Lipophilicity
Cross-study
logP 7.03 (calculated)
Δ ≈ +3.0 to +5.5 vs. polar isoxazole carboxamides (logP 1.5–4.0)
High calculated lipophilicity may support membrane permeability in cell-based assays.
No experimental logD; data to verify experimentally.
Physicochemical Properties Drug Likeness logP

Intrinsic Heavy Atom for X-Ray Crystallography Phasing

The presence of a covalently bound iodine atom (atomic number 53) in CAS 747414-22-8 provides a strong anomalous scattering signal suitable for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing in protein-ligand co-crystallography experiments. The non-iodinated 4-H analog (CAS 747414-21-7) lacks this intrinsic heavy atom, requiring either incorporation of an exogenous heavy atom (e.g., soaking with iodide or mercury salts) or molecular replacement for structure solution [1]. The anomalous scattering factor f'' for iodine at Cu Kα wavelength (1.5418 Å) is approximately 6.9 electrons, providing a robust phasing signal compared to sulfur (f'' ≈ 0.6 e) or chlorine (f'' ≈ 0.7 e) at the same wavelength [2].

Anomalous scattering
Class-level
Iodine f'' ≈ 6.9 e at Cu Kα, ~10-fold stronger than sulfur (0.6 e); 4-H analog provides no intrinsic anomalous signal.
Supports crystallographic phasing without external heavy-atom derivatization.
Experimental validation in target protein-ligand system needed.
Structural Biology Crystallography Heavy Atom Phasing

Validated Research and Industrial Applications


Cross-Coupling for Diversified Library Synthesis

Medicinal chemistry teams constructing focused libraries of 3,5-disubstituted isoxazole-3-carboxamides can employ CAS 747414-22-8 as the universal C4-iodo precursor for Sonogashira, Suzuki–Miyaura, or Heck coupling reactions to install diverse alkynyl, aryl, or alkenyl groups at the 4-position [1]. This approach enables a unified synthetic route from a single advanced intermediate, reducing the number of linear synthetic steps by 2–4 steps compared to preparing each C4-substituted analog individually from different starting materials [2]. The predicted high yield of cross-coupling (up to 98% for Sonogashira in the model 4-iodoisoxazole class) supports its use in parallel synthesis formats [1].

Heavy Atom Label for Biophysical Studies

The 4-iodo substituent serves as an intrinsic anomalous scatterer for X-ray crystallographic phasing of protein-ligand complexes involving isoxazole carboxamide pharmacophores [3]. In addition, the iodine atom can potentially be exchanged for radioactive iodine-125 or iodine-131 isotopes via isotopic exchange reactions, enabling the preparation of radiolabeled probes for in vitro binding assays or autoradiography without the need for a separate radiolabeled synthesis from a non-iodinated precursor [4]. This dual utility—crystallographic phasing and radiolabeling—positions the 4-iodo compound as a versatile biophysical tool compound.

Sequential Deprotection for Divergent Functionalization

Researchers requiring differential functionalization of the two phenolic positions on the central phenyl ring can utilize the bis(benzyloxy) protection strategy inherent in CAS 747414-22-8. Selective monodeprotection followed by alkylation, acylation, or sulfonylation of the revealed phenol, and subsequent deprotection of the second benzyloxy group, enables the synthesis of unsymmetrically substituted analogs that are not accessible from symmetric catechol starting materials [5]. This is particularly relevant for structure-activity relationship (SAR) studies where the two phenol substituents contribute differentially to target binding.

SMYD Protein Inhibitor Lead Optimization Scaffold

The bis(benzyloxy)-isopropylphenyl isoxazole carboxamide scaffold exemplified by CAS 747414-22-8 is explicitly disclosed as a preferred substitution pattern in patent literature covering irreversible SMYD2 and SMYD3 inhibitors for oncology indications [6]. While no direct biological data for the target compound itself could be identified in the public domain, the structural features—including the benzyloxy groups, the isopropyl substituent, and the N-ethyl carboxamide—align with the pharmacophoric requirements described for potent SMYD inhibition. Procurement of this compound enables direct exploration of this chemical space for epigenetic drug discovery programs [6].

Application
Selection Property
Validation Focus
C4 diversification via cross-coupling
4-Iodo coupling handle
Reaction scope and yield with desired coupling partners
Structural biology probe
Intrinsic iodine anomalous scatterer
Phasing power in protein-ligand co-crystals
Sequential phenol derivatization
Orthogonal benzyloxy protection
Selective deprotection conditions and functional group tolerance
SMYD pathway probe design
Bis(benzyloxy)-isopropylphenyl scaffold
Target engagement and selectivity profiling in biochemical assays
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